N-(4-Methyl-1,3-oxazol-2-yl)-N-pentylbutanamide
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Overview
Description
N-(4-Methyloxazol-2-yl)-N-pentylbutyramide is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyloxazol-2-yl)-N-pentylbutyramide typically involves the reaction of 4-methyloxazole with pentylamine and butyric acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of N-(4-Methyloxazol-2-yl)-N-pentylbutyramide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyloxazol-2-yl)-N-pentylbutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the oxazole ring .
Scientific Research Applications
N-(4-Methyloxazol-2-yl)-N-pentylbutyramide has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(4-Methyloxazol-2-yl)-N-pentylbutyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A five-membered heterocyclic compound with one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.
Thiazole: A five-membered ring with one sulfur and one nitrogen atom.
Oxazoline: A reduced form of oxazole with a saturated ring.
Uniqueness
N-(4-Methyloxazol-2-yl)-N-pentylbutyramide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its pentyl and butyramide groups contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
57068-51-6 |
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Molecular Formula |
C13H22N2O2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-(4-methyl-1,3-oxazol-2-yl)-N-pentylbutanamide |
InChI |
InChI=1S/C13H22N2O2/c1-4-6-7-9-15(12(16)8-5-2)13-14-11(3)10-17-13/h10H,4-9H2,1-3H3 |
InChI Key |
QVSVLFPUYNHTDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(C1=NC(=CO1)C)C(=O)CCC |
Origin of Product |
United States |
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